molecular formula C11H8N2O B7901537 8-Methoxyquinoline-4-carbonitrile

8-Methoxyquinoline-4-carbonitrile

Cat. No.: B7901537
M. Wt: 184.19 g/mol
InChI Key: LKCYRMGDZVJAGC-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-4-carbonitrile is a quinoline derivative featuring a methoxy (-OCH₃) group at position 8 and a carbonitrile (-CN) group at position 2. This compound is of interest in medicinal chemistry due to the electron-withdrawing nature of the nitrile group and the steric/electronic effects imparted by the methoxy substituent. Its CAS number is 1231761-22-0, and it is commercially available with a purity of 98% .

Properties

IUPAC Name

8-methoxyquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-10-4-2-3-9-8(7-12)5-6-13-11(9)10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCYRMGDZVJAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C=CN=C21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination Step

In Example 273, refluxing 1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarbonitrile with POCl₃ and DMF at 100°C for 30 minutes achieves 91% conversion to 4-chloro-8-methoxy-3-quinolinecarbonitrile. The reaction mechanism involves the generation of a Vilsmeier-Haack complex, facilitating electrophilic chlorination at the 4-position. Post-reaction workup includes neutralization with sodium carbonate and extraction with ethyl acetate, yielding a high-purity off-white solid.

Cyanation Step

Substituting the chlorine atom at the 4-position with a nitrile group typically employs copper(I) cyanide (CuCN) under Ullmann-type conditions. For instance, heating 4-chloro-8-methoxyquinoline with CuCN in dimethyl sulfoxide (DMSO) at 150°C for 12 hours achieves 75–85% yields. The electron-withdrawing nitrile group at the 3-position activates the 4-position for nucleophilic displacement, though direct literature examples for this compound remain sparse.

Direct Cyclization of Aniline Precursors

An alternative route involves constructing the quinoline ring system with pre-installed functional groups. For example, cyclocondensation of 2-amino-5-methoxybenzaldehyde with cyanoacetamide in acetic acid under reflux forms this compound in one pot. This method avoids multi-step sequences but requires precise control of stoichiometry and reaction time to prevent side reactions.

Reaction Optimization

Key parameters include:

  • Molar ratio : A 1:1.2 ratio of 2-amino-5-methoxybenzaldehyde to cyanoacetamide minimizes unreacted starting material.

  • Acid catalyst : Glacial acetic acid outperforms sulfuric acid in suppressing polymerization byproducts.

  • Temperature : Maintaining reflux (118°C) for 6 hours balances conversion and decomposition.

Nucleophilic Aromatic Substitution (NAS)

NAS reactions enable late-stage functionalization of preformed quinolines. For this compound, displacing a halogen at the 4-position with a cyanide ion is feasible under high-temperature conditions.

Cyanide Sources and Solvents

  • Potassium cyanide (KCN) : Requires polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) at 160–180°C.

  • Trimethylsilyl cyanide (TMSCN) : Offers milder conditions (100°C, 24 hours) but lower yields (50–60%).

Catalytic Enhancements

Adding catalytic tetrabutylammonium bromide (TBAB) improves phase transfer in biphasic systems, boosting yields to 70%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature (°C)Key AdvantagesLimitations
Chlorination-Cyanation85–91100–150High purity; scalableMulti-step; POCl₃ handling
Direct Cyclization65–75118One-pot synthesisSensitivity to stoichiometry
NAS with KCN50–70160–180Late-stage modificationHigh energy input; safety concerns

Industrial-Scale Considerations

Scaling laboratory methods necessitates addressing:

  • POCl₃ safety : Closed-loop systems and scrubbers mitigate toxicity risks.

  • Solvent recovery : Ethyl acetate and DMF are recycled via distillation.

  • Continuous flow reactors : Enhance heat transfer and reduce reaction times by 40% compared to batch processes.

Mechanistic Insights

Chlorination Dynamics

DFM activates POCl₃ by forming a reactive chlorophosphate intermediate, which selectively targets the 4-keto group of the quinoline precursor. This regioselectivity is attributed to the electron-deficient nature of the pyridine ring.

Cyanation Pathways

In NAS reactions, the nitrile group’s introduction follows an SNAr mechanism , where the electron-withdrawing methoxy group at C-8 indirectly activates C-4 through conjugation. Density functional theory (DFT) calculations suggest a transition state with partial negative charge development at C-4, facilitating cyanide attack .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyquinoline-4-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: The methoxy and carbonitrile groups can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinone derivatives, which are important in dye and pigment industries.

  • Reduction Products: Hydroquinoline derivatives, which have applications in pharmaceuticals.

  • Substitution Products: Various substituted quinolines with potential biological activity.

Scientific Research Applications

8-Methoxyquinoline-4-carbonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

  • Biology: The compound and its derivatives are studied for their antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 8-Methoxyquinoline-4-carbonitrile exerts its effects involves interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to biological effects.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Comparison of Key Quinoline Derivatives
Compound Name Substituent Position Functional Groups Purity (%) CAS Number Biological Activity (if reported)
8-Methoxyquinoline-4-carbonitrile 8-OCH₃, 4-CN Methoxy, Carbonitrile 98 1231761-22-0 Not reported in evidence
8-Methoxyquinoline-2-carbonitrile 8-OCH₃, 2-CN Methoxy, Carbonitrile 95 92735-81-4 Not reported in evidence
6-Methoxyquinoline-3-carboxamide 6-OCH₃, 3-CONH₂ Methoxy, Carboxamide 95 71083-30-2 Not reported in evidence
8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile 8-CH₃, 3-CN, 2-oxo, 4-thiophene Methyl, Carbonitrile, Oxo, Thiophene N/A N/A Cardiotonic, anti-inflammatory
4-Chloro-8-methoxyquinoline-3-carbonitrile 8-OCH₃, 4-Cl, 3-CN Methoxy, Chloro, Carbonitrile N/A 263149-10-6 Not reported in evidence

Key Observations :

  • Positional Effects: The carbonitrile group at position 4 (as in this compound) vs.
  • Functional Group Impact : Replacement of -CN with -CONH₂ (carboxamide) or -Cl (chloro) modifies solubility and hydrogen-bonding capacity. For example, carboxamides are generally more hydrophilic than nitriles .
  • Bridged and Saturated Systems: Hexahydroquinoline derivatives (e.g., 8-Methyl-2-oxo-4-(thiophen-2-yl)-...) exhibit distinct conformational flexibility compared to planar quinolines, influencing their pharmacological profiles .

Melting Points and Stability

  • Analogous Compounds: For example, 2-amino-8-hydroxy-4-(4-methoxyphenyl)-1,2-dihydroquinoline-3-carbonitrile has a melting point of 214–216°C , suggesting that hydroxyl and amine groups may enhance crystallinity compared to methoxy-carbonitrile derivatives.

Reported Activities of Analogues

  • Anti-inflammatory and Cardiotonic Properties: Hexahydroquinoline-3-carbonitriles with thiophene or bromophenyl substituents demonstrate cardiotonic and anti-inflammatory effects, attributed to their ability to modulate ion channels or enzyme targets .

Potential for this compound

  • Antimicrobial Applications : Nitrile groups often enhance binding to microbial enzymes.
  • Kinase Inhibition : The methoxy group may facilitate interactions with hydrophobic kinase pockets.

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